Food Blue 1

Description

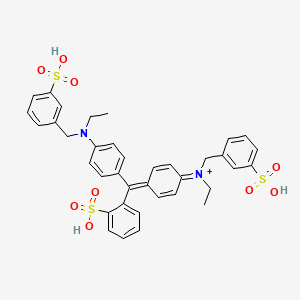

Structure

2D Structure

Properties

Molecular Formula |

C37H34N2Na2O9S3 C37H37N2O9S3+ |

|---|---|

Molecular Weight |

749.9 g/mol |

IUPAC Name |

ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-(2-sulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-[(3-sulfophenyl)methyl]azanium |

InChI |

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p+1 |

InChI Key |

CTRXDTYTAAKVSM-UHFFFAOYSA-O |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |

physical_description |

Reddish-blue powder or granules |

Synonyms |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Brilliant Blue FCF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Brilliant Blue FCF (FD&C Blue No. 1), a widely used triarylmethane dye in the pharmaceutical, food, and cosmetic industries. This document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in structured tables and process flows as visual diagrams.

Introduction

Brilliant Blue FCF, also known as Erioglaucine, is a synthetic organic compound with the chemical formula C₃₇H₃₄N₂Na₂O₉S₃.[1] Its vibrant blue color arises from a complex conjugated system within its molecular structure. The synthesis of this dye is a multi-step process that involves the preparation of key intermediates followed by a condensation reaction and subsequent oxidation. Understanding the intricacies of this process is crucial for ensuring high purity, yield, and safety of the final product.

Overall Synthesis Pathway

The industrial production of Brilliant Blue FCF can be conceptually divided into three main stages:

-

Synthesis of Precursors: The primary starting materials, 2-formylbenzenesulfonic acid and N-ethyl-N-(3-sulfobenzyl)aniline, are synthesized from basic aromatic compounds.

-

Condensation Reaction: These two precursors are reacted to form the colorless leuco base of the dye.[2][3]

-

Oxidation and Purification: The leuco base is then oxidized to the colored dye, followed by purification to remove impurities and isolate the final product in its desired form.[2][3]

The following diagram illustrates the high-level workflow of the Brilliant Blue FCF synthesis process.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of Brilliant Blue FCF.

Synthesis of 2-formylbenzenesulfonic acid

The synthesis of 2-formylbenzenesulfonic acid is a critical initial step. One common method involves the sulfonation of benzaldehyde.

Reaction:

Benzaldehyde + SO₃ → 2-formylbenzenesulfonic acid

Experimental Parameters:

| Parameter | Value |

| Reactants | Benzaldehyde, Fuming Sulfuric Acid (Oleum) |

| Reaction Temperature | 20-30 °C |

| Reaction Time | 4-6 hours |

| Post-reaction | Quenching with ice, followed by salting out with NaCl |

Synthesis of N-ethyl-N-(3-sulfobenzyl)aniline

This intermediate is prepared through the sulfonation of N-ethyl-N-benzylaniline.

Reaction:

N-ethyl-N-benzylaniline + H₂SO₄ → N-ethyl-N-(3-sulfobenzyl)aniline

Experimental Parameters:

| Parameter | Value |

| Reactants | N-ethyl-N-benzylaniline, Concentrated Sulfuric Acid |

| Reaction Temperature | 120-130 °C |

| Reaction Time | 2-3 hours |

| Post-reaction | Dilution with water, neutralization with a base (e.g., NaOH) |

Condensation to Form the Leuco Base

The formation of the leuco base involves the condensation of 2-formylbenzenesulfonic acid with two equivalents of N-ethyl-N-(3-sulfobenzyl)aniline.[4] This reaction is typically acid-catalyzed.

Reaction:

2-formylbenzenesulfonic acid + 2 * N-ethyl-N-(3-sulfobenzyl)aniline → Leuco Base

Experimental Parameters:

| Parameter | Value |

| Reactants | 2-formylbenzenesulfonic acid, N-ethyl-N-(3-sulfobenzyl)aniline |

| Catalyst | Strong acid (e.g., H₂SO₄) |

| Reaction Temperature | 85-100 °C[4] |

| Reaction Time | 6-8 hours[4] |

| Solvent | Water or a suitable organic solvent |

The following diagram illustrates the chemical reaction for the formation of the leuco base.

Oxidation of the Leuco Base

The colorless leuco base is converted to the colored Brilliant Blue FCF through oxidation.[2][3] Various oxidizing agents can be employed for this step.

Reaction:

Leuco Base + [O] → Brilliant Blue FCF

Experimental Parameters for Oxidation:

| Oxidizing Agent | Catalyst (if any) | Reaction Temperature | Reaction Time |

| Manganese Dioxide (MnO₂) or Sodium Dichromate (Na₂Cr₂O₇) | None | 20-40 °C | 2-4 hours |

| Hydrogen Peroxide (H₂O₂) | Iron Phthalocyanine Sulfonamide | Room Temperature | ~3 hours[5] |

The choice of oxidizing agent can impact the purity of the final product and the environmental footprint of the process. The use of hydrogen peroxide with a catalyst is considered a "greener" alternative to heavy metal-based oxidants.[5][6]

The diagram below outlines the oxidation step.

Purification of Brilliant Blue FCF

Purification is a critical final step to ensure the dye meets stringent quality standards for its intended applications. Common impurities include unreacted starting materials, by-products from side reactions, and inorganic salts.

Purification Methods:

-

Salting Out: The dye is precipitated from the reaction mixture by the addition of a salt, such as sodium chloride or sodium sulfate.

-

Recrystallization: The crude dye can be dissolved in a suitable solvent (e.g., a water-alcohol mixture) and then allowed to recrystallize, leaving impurities in the mother liquor.[7]

-

Membrane Filtration: Techniques like nanofiltration can be employed to remove inorganic salts and concentrate the dye solution.[8]

Typical Purification Protocol:

-

Following oxidation, the reaction mixture is filtered to remove any solid by-products (e.g., manganese dioxide).

-

The filtrate is then treated with a salting-out agent to precipitate the crude Brilliant Blue FCF.

-

The crude dye is collected by filtration and washed with a brine solution.

-

For higher purity, the crude dye is redissolved in hot water or a water-alcohol mixture, filtered to remove any remaining insolubles, and then recrystallized by cooling.[7]

-

The purified crystals are collected, washed with a small amount of cold solvent, and dried.

Conclusion

The synthesis of Brilliant Blue FCF is a well-established industrial process involving the sequential formation of key intermediates, a condensation reaction to form a leuco base, and a final oxidation step. The choice of reagents and reaction conditions, particularly for the oxidation and purification stages, can significantly impact the yield, purity, and environmental impact of the manufacturing process. This guide provides a foundational understanding of the core chemical principles and experimental methodologies for researchers and professionals in the field. Further optimization of these processes, particularly towards greener and more efficient synthetic routes, remains an active area of research.

References

- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. Brilliant Blue FCF | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US3098081A - Process for purifying triphenyl methane dyes - Google Patents [patents.google.com]

- 8. CN105348846A - Preparation method for acid blue dye 9 with low salt content - Google Patents [patents.google.com]

A Technical Guide to the History and Discovery of Erioglaucine Disodium Salt (FD&C Blue No. 1)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the history, discovery, synthesis, and toxicological evaluation of Erioglaucine disodium salt, known commercially as Brilliant Blue FCF or FD&C Blue No. 1. It is intended to serve as a comprehensive technical resource, offering detailed methodologies for key experimental procedures and presenting quantitative data in a structured format.

Introduction and Chemical Identity

Erioglaucine disodium salt is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Its vibrant blue color, high water solubility, and general stability have contributed to its widespread use since its initial development. Chemically, it is the disodium salt of 2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate.

Table 1: Chemical and Physical Properties of Erioglaucine Disodium Salt

| Property | Value |

| Common Names | Brilliant Blue FCF, FD&C Blue No. 1, Acid Blue 9, E133 |

| CAS Number | 3844-45-9 |

| Molecular Formula | C37H34N2Na2O9S3 |

| Molecular Weight | 792.85 g/mol |

| Appearance | Reddish-blue to purple powder |

| Solubility in Water | 20 g/100 mL at 25°C |

| Maximum Absorption (λmax) | ~628-630 nm |

Historical Development and Regulatory Milestones

The history of Erioglaucine disodium salt is intertwined with the rise of synthetic dyes in the early 20th century. Initially derived from coal tar, its production later transitioned to petroleum-based starting materials.[1][2]

Table 2: Key Historical and Regulatory Milestones

| Year | Milestone |

| Early 20th Century | First synthesized as part of the development of synthetic dyes from coal tar and aniline compounds.[1] |

| 1938 | Gained regulatory prominence in the United States under the Federal Food, Drug, and Cosmetic Act.[1] |

| 1969 | Permanently approved by the U.S. Food and Drug Administration (FDA) for use in food, drugs, and cosmetics.[1] |

| 2017 | The Joint FAO/WHO Expert Committee on Food Additives (JECFA) revised the Acceptable Daily Intake (ADI).[3][4][5] |

A visual representation of the historical development and key regulatory events is provided in the timeline below.

Synthesis of Erioglaucine Disodium Salt

The industrial synthesis of Erioglaucine disodium salt is a multi-step process involving the condensation of aromatic compounds followed by oxidation.

Chemical Pathway

The synthesis of Erioglaucine disodium salt involves two primary steps:

-

Condensation: Benzaldehyde-2-sulfonic acid is condensed with N-ethyl-N-(3-sulfobenzyl)aniline. This reaction forms a leuco base.

-

Oxidation: The colorless leuco base is then oxidized to form the colored triarylmethane dye. Common oxidizing agents used include manganese dioxide or sodium dichromate.

The overall chemical transformation is depicted in the following diagram.

Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is a composite of general methods for triarylmethane dye synthesis.

Materials:

-

Benzaldehyde-2-sulfonic acid

-

N-ethyl-N-(3-sulfobenzyl)aniline

-

Sulfuric acid (concentrated)

-

Manganese dioxide (or sodium dichromate)

-

Sodium hydroxide (or sodium carbonate)

-

Sodium chloride

-

Ethanol

-

Water

Procedure:

-

Condensation:

-

In a reaction vessel, dissolve N-ethyl-N-(3-sulfobenzyl)aniline in concentrated sulfuric acid.

-

Slowly add Benzaldehyde-2-sulfonic acid to the solution while maintaining a controlled temperature.

-

Allow the reaction to proceed with stirring until the formation of the leuco base is complete. This can be monitored by thin-layer chromatography.

-

-

Oxidation:

-

To the reaction mixture containing the leuco base, add the oxidizing agent (e.g., manganese dioxide) portion-wise.

-

The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Continue stirring until the oxidation is complete, indicated by the formation of the intense blue color.

-

-

Isolation and Purification:

-

The reaction mixture is then neutralized with a base such as sodium hydroxide or sodium carbonate.

-

The crude dye is precipitated by the addition of sodium chloride ("salting out").

-

The precipitate is collected by filtration and washed with a brine solution.

-

Further purification can be achieved by recrystallization from a water-ethanol mixture.

-

-

Drying:

-

The purified Erioglaucine disodium salt is dried under vacuum to yield a fine, colored powder.

-

Toxicological Evaluation

The safety of Erioglaucine disodium salt has been evaluated through numerous toxicological studies. These studies are crucial for establishing a safe level of human consumption, known as the Acceptable Daily Intake (ADI).

Key Toxicological Data

Table 3: Summary of Toxicological Data

| Parameter | Species | Value | Reference |

| Acute Oral LD50 | Rat | > 2000 mg/kg body weight | JECFA, 2019 |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat (long-term study) | 631 mg/kg body weight/day | JECFA, 2017[3][4] |

Acceptable Daily Intake (ADI)

The ADI for a food additive is an estimate of the amount that can be ingested daily over a lifetime without an appreciable health risk. It is calculated by dividing the NOAEL from the most sensitive species in the most relevant study by a safety factor (typically 100) to account for inter- and intra-species differences.

Table 4: Evolution of the ADI for Erioglaucine Disodium Salt

| Year | Regulatory Body | ADI (mg/kg body weight/day) | Basis for Establishment |

| 1969 | JECFA | 0-12.5 | Based on available toxicological data at the time. |

| 2017 | JECFA | 0-6 | Based on a long-term toxicity study in rats with a NOAEL of 631 mg/kg bw/day and a safety factor of 100.[3][4] |

Experimental Protocol for a Chronic Oral Toxicity Study

The following is a generalized protocol for a chronic oral toxicity study in rodents, based on established guidelines, which would be similar to the pivotal studies conducted on Erioglaucine disodium salt.

Objective: To determine the potential adverse effects of long-term ingestion of the test substance and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain)

-

Age: Young adults at the start of the study

-

Number of Animals: At least 20 males and 20 females per group

Experimental Design:

-

Groups: A control group and at least three dose groups (low, mid, high).

-

Dosing: The test substance is administered in the diet or drinking water for a period of 24 months.

-

Diet: A standard, certified laboratory diet. The test substance is mixed into the diet at specified concentrations.

-

Housing: Animals are housed in a controlled environment with respect to temperature, humidity, and light cycle.

Observations and Examinations:

-

Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks, and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at termination for analysis of a comprehensive range of parameters.

-

Ophthalmology: Examinations are conducted at the beginning and end of the study.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

A generalized workflow for such a study is presented below.

Conclusion

Erioglaucine disodium salt has a long history of use as a colorant, supported by extensive toxicological evaluation. Its discovery and development are emblematic of the broader history of synthetic food additives. The established ADI, based on comprehensive long-term studies, provides a margin of safety for its use in food and pharmaceutical products. This technical guide has provided an overview of its history, synthesis, and the methodologies used to ensure its safety for human consumption.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Brilliant Blue FCF

This document provides a comprehensive overview of the solubility characteristics of Brilliant Blue FCF (FD&C Blue No. 1), a synthetic triarylmethane dye widely used in the food, pharmaceutical, and cosmetic industries.[1][2][3] Understanding its solubility in various solvents is critical for formulation development, manufacturing processes, and analytical method design.

Physicochemical Properties and Solubility Profile

Brilliant Blue FCF (E133) is a disodium salt characterized by its ionic nature and the presence of three sulfonic acid groups in its structure.[1][4][5] These features make it highly polar, governing its solubility behavior. It is readily soluble in polar solvents like water and glycerol, while exhibiting limited solubility in less polar organic solvents and is practically insoluble in nonpolar media like vegetable oils.[1][6][7][8] The aluminum lake of Brilliant Blue FCF, by contrast, is largely insoluble and provides color through dispersion.[9]

The solubility of Brilliant Blue FCF can be influenced by factors such as temperature, pH, and the presence of other solutes.[4][10] Generally, as an ionic compound, its solubility in aqueous solutions is expected to increase with a rise in temperature.[4] The dye is reported to be stable across a broad pH range of 3.0 to 10.0.[10]

Quantitative Solubility Data

The following table summarizes the reported solubility of Brilliant Blue FCF in various solvents. It is important to note the variability in reported values, which may be attributed to different experimental conditions such as temperature, pH, and purity of the dye.

| Solvent | Reported Solubility | Temperature | pH | Source(s) |

| Water | 30 mg/mL | Not Specified | Not Specified | [6][7] |

| 120 g/L (120 mg/mL) | 20°C | Not Specified | [11] | |

| 20 g/100 mL (200 mg/mL) | 25°C | Not Specified | [2] | |

| 200 g/L (200 mg/mL) | 2 - 60°C | Not Specified | [5] | |

| 33.33 mg/mL | Not Specified | Adjusted to 11 with NaOH | [12][13] | |

| Ethanol | 3 mg/mL | Not Specified | Not Specified | [6][7] |

| Slightly Soluble | Not Specified | Not Specified | [6][14][15] | |

| Glycerol | Soluble (Quantitative data not available) | Not Specified | Not Specified | [1][2][8] |

| Propylene Glycol | Soluble (Quantitative data not available) | Not Specified | Not Specified | [8] |

| Ethylene Glycol Monomethyl Ether | 20 mg/mL | Not Specified | Not Specified | [6][7] |

| Ether | Soluble (Quantitative data not available) | Not Specified | Not Specified | [6][7] |

| Vegetable Oils | Practically Insoluble | Not Specified | Not Specified | [6][7] |

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of Brilliant Blue FCF in a given solvent at a specified temperature.

Materials:

-

Brilliant Blue FCF powder (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous solutions)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Brilliant Blue FCF by accurately weighing a known amount of the dye and dissolving it in the solvent of interest in a volumetric flask.[16]

-

From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of Brilliant Blue FCF, which is approximately 628-630 nm.[2][13][17]

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for blank absorbance).

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of Brilliant Blue FCF powder to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach a plateau in concentration.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λmax.

-

-

Calculation:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of Brilliant Blue FCF in the solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as mean ± standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Brilliant Blue FCF.

References

- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]

- 2. BRILLANT BLUE FCF - Ataman Kimya [atamanchemicals.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Buy Brilliant Blue FCF | 3844-45-9 | >98% [smolecule.com]

- 7. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hz-focus.com [hz-focus.com]

- 9. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 10. ases.in [ases.in]

- 11. Brilliant Blue FCF | Food Colors | Manufacturer, Exporter, Supplier, India [emcochemicals.com]

- 12. Brilliant Blue FCF | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 15. openknowledge.fao.org [openknowledge.fao.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Brilliant Blue FCF | CAS#:3844-45-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Mechanism of Action of Erioglaucine Disodium Salt in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erioglaucine disodium salt, also known as Brilliant Blue FCF (BB FCF) or FD&C Blue No. 1, is a synthetic triphenylmethane dye widely utilized as a colorant in the food, pharmaceutical, and cosmetic industries. Beyond its application as an excipient, Erioglaucine has emerged as a valuable pharmacological tool due to its specific mechanism of action in biological systems. This technical guide provides a comprehensive overview of the molecular interactions and downstream cellular effects of Erioglaucine, with a focus on its role as a selective inhibitor of the pannexin 1 (Panx1) channel. This guide will detail the core mechanism, present quantitative data on its inhibitory activity, outline experimental protocols for its study, and illustrate the key signaling pathways involved.

Core Mechanism of Action: Selective Inhibition of Pannexin 1 (Panx1) Channels

The primary mechanism through which Erioglaucine disodium salt exerts its biological effects is the selective inhibition of pannexin 1 (Panx1) channels.[1][2][3] Panx1 is a transmembrane protein that forms large-pore channels permeable to ions and small molecules, most notably adenosine triphosphate (ATP).[4]

Erioglaucine (BB FCF) has been identified as a potent and selective inhibitor of Panx1 channels with a half-maximal inhibitory concentration (IC50) of approximately 0.27 µM.[1][2][3] This inhibitory action is noteworthy for its selectivity for Panx1 over the structurally related purinergic P2X7 receptor (P2X7R), a key distinction from the similar compound Brilliant Blue G (BBG), which inhibits both targets.[1][2][3] At concentrations up to 100 µM, Erioglaucine shows no significant effect on P2X7R-mediated currents.[1][2][3] This selectivity makes Erioglaucine a valuable tool for specifically investigating the physiological and pathological roles of Panx1 channels.

The binding of Erioglaucine to Panx1 is thought to occur at the extracellular side of the channel, leading to a conformational change that results in channel closure. This blockade of the Panx1 pore directly prevents the release of ATP from the cytoplasm into the extracellular space, a critical step in various signaling cascades.

Downstream Biological Effects

The inhibition of Panx1-mediated ATP release by Erioglaucine leads to several significant downstream biological consequences, primarily related to the modulation of purinergic signaling and inflammation.

Attenuation of Purinergic Signaling

Extracellular ATP acts as a potent signaling molecule by activating purinergic receptors on neighboring cells. By blocking the primary conduit for ATP release, Erioglaucine effectively dampens this signaling pathway. This has profound implications in tissues where Panx1 and purinergic receptors are highly expressed, such as the central nervous system and immune cells.

Inhibition of NLRP3 Inflammasome Activation

A major consequence of reducing extracellular ATP is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., from lipopolysaccharide) upregulates the expression of inflammasome components, and a second activation signal (e.g., extracellular ATP binding to P2X7R) triggers the assembly of the inflammasome.

By preventing ATP release through Panx1, Erioglaucine blocks the second signal required for NLRP3 inflammasome activation. This leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Neuroprotection

The neuroprotective effects of Erioglaucine and its analogue, Brilliant Blue G, have been observed in models of spinal cord injury.[5][6] In the context of neuronal injury, damaged cells release large amounts of ATP, which can lead to excitotoxicity and inflammation, further exacerbating tissue damage. By inhibiting Panx1-mediated ATP release, Erioglaucine can mitigate these detrimental effects. This reduction in extracellular ATP prevents the overactivation of purinergic receptors on neurons and microglia, leading to decreased inflammation and enhanced cell survival.

Quantitative Data

The inhibitory potency of Erioglaucine disodium salt and related compounds on pannexin 1 and P2X7 receptors is summarized in the table below.

| Compound | Target | Assay System | IC50 Value | Reference |

| Erioglaucine disodium salt (BB FCF) | Panx1 | Oocyte-expressed Panx1-induced ionic currents | 0.27 µM | [1][2][3] |

| Erioglaucine disodium salt (BB FCF) | P2X7R | Oocytes expressing human P2X7R | No significant effect up to 100 µM | [1][2][3] |

| Brilliant Blue G (BBG) | Panx1 | Oocyte-expressed Panx1-induced ionic currents | ~3 µM | |

| Brilliant Blue G (BBG) | Rat P2X7R | - | 12 nM | |

| Brilliant Blue G (BBG) | Human P2X7R | - | 265 nM | |

| Carbenoxolone | Panx1 | - | 5 µM | [7] |

| Probenecid | Panx1 | - | ~350 µM | [8] |

Experimental Protocols

Electrophysiological Measurement of Panx1 Inhibition

This protocol describes the use of two-electrode voltage-clamp electrophysiology to measure the inhibitory effect of Erioglaucine on Panx1 channels expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human or mouse Panx1

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., ND96)

-

Erioglaucine disodium salt stock solution

Procedure:

-

Inject Xenopus oocytes with Panx1 cRNA and incubate for 24-48 hours to allow for protein expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.[2]

-

Apply voltage steps (e.g., to +60 mV) to activate Panx1 channels and record the resulting currents.[2]

-

Establish a stable baseline recording of Panx1 currents.

-

Perfuse the chamber with recording solution containing various concentrations of Erioglaucine disodium salt.

-

Record the Panx1 currents in the presence of the inhibitor.

-

Wash out the inhibitor with the recording solution to check for reversibility.

-

Analyze the data to determine the percentage of inhibition at each concentration and calculate the IC50 value.

Measurement of ATP Release

This protocol outlines a method to measure ATP release from cultured cells and its inhibition by Erioglaucine using a luciferin-luciferase-based assay.

Materials:

-

Cultured cells expressing Panx1 (e.g., HEK293 cells)

-

ATP-free buffer

-

Luciferin-luciferase assay kit

-

Luminometer

-

Erioglaucine disodium salt

Procedure:

-

Plate cells in a multi-well plate and grow to confluency.

-

Wash the cells with ATP-free buffer.

-

Pre-incubate the cells with various concentrations of Erioglaucine disodium salt for a specified time.

-

Stimulate ATP release using a known Panx1 activator (e.g., hypotonic solution, high extracellular K+).

-

Collect the supernatant from each well.

-

Add the luciferin-luciferase reagent to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Calculate the amount of ATP released and the percentage of inhibition by Erioglaucine.

NLRP3 Inflammasome Activation Assay

This protocol describes a two-step method to activate the NLRP3 inflammasome in macrophages and assess the inhibitory effect of Erioglaucine.

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

-

Lipopolysaccharide (LPS)

-

ATP

-

Erioglaucine disodium salt

-

ELISA kit for IL-1β

Procedure:

-

Culture macrophages in a multi-well plate.

-

Priming Step: Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[9]

-

Wash the cells to remove the LPS.

-

Pre-incubate the cells with different concentrations of Erioglaucine disodium salt for 1 hour.

-

Activation Step: Add ATP (e.g., 5 mM) to the cells to activate the NLRP3 inflammasome.[9]

-

Incubate for 1-2 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

Determine the dose-dependent inhibition of IL-1β release by Erioglaucine.

Visualizations

Signaling Pathway of Erioglaucine Action

Caption: Signaling pathway of Erioglaucine's mechanism of action.

Experimental Workflow for Assessing Panx1 Inhibition

Caption: Experimental workflow for studying Erioglaucine's effects.

Conclusion

Erioglaucine disodium salt's primary mechanism of action in biological systems is the selective inhibition of the pannexin 1 channel, which distinguishes it from the structurally similar compound Brilliant Blue G. This action leads to a reduction in ATP release, thereby modulating purinergic signaling and inhibiting NLRP3 inflammasome activation. These downstream effects underscore its potential as a therapeutic agent for conditions involving excessive inflammation and purinergic signaling, such as spinal cord injury. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the multifaceted roles of Erioglaucine and the pannexin 1 channel in health and disease.

References

- 1. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanobody-based Pannexin1 channel inhibitors increase survival after cardiac ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencenews.org [sciencenews.org]

- 6. paperdue.com [paperdue.com]

- 7. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting multimodal activation and channel properties of Pannexin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Toxicological Profile and Safety of Food Blue 1 (Brilliant Blue FCF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Food Blue 1, also known as Brilliant Blue FCF and FD&C Blue No. 1, is a synthetic triarylmethane dye widely used in foods, pharmaceuticals, and cosmetics to impart a blue color.[1][2][3] Its regulatory approval and safety have been the subject of numerous toxicological studies. This guide provides a comprehensive overview of the available scientific data, focusing on quantitative toxicological endpoints, experimental methodologies, and metabolic pathways to inform researchers, scientists, and drug development professionals.

Regulatory Status and Acceptable Daily Intake

This compound is an approved color additive in many countries, with established Acceptable Daily Intakes (ADIs) set by various regulatory bodies. These values are based on extensive toxicological assessments.

| Regulatory Body | Acceptable Daily Intake (ADI) |

| U.S. Food and Drug Administration (FDA) | 12.0 mg/kg of body weight per day[4] |

| European Food Safety Authority (EFSA) | 6.0 mg/kg of body weight per day[5] |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 6.0 mg/kg of body weight per day[4][6] |

Toxicokinetics: Absorption, Metabolism, and Excretion

Studies in animals have demonstrated that this compound is poorly absorbed from the gastrointestinal tract.[7][8] The majority of the ingested dye is excreted unchanged in the feces.[7][8] It is estimated that approximately 95% of the dye remains unabsorbed, with the small absorbed fraction being excreted in the urine and bile.[7][8]

Metabolic Pathway of this compound

The following diagram illustrates the general metabolic pathway of this compound in the body.

References

- 1. The Effects of Natural and Synthetic Blue Dyes on Human Health: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iacmcolor.org [iacmcolor.org]

- 3. Brilliant blue FCF - Wikipedia [en.wikipedia.org]

- 4. FD&C Blue 1 and Why Its Safety Is Questioned [tidestrading.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. WHO | JECFA [apps.who.int]

- 7. FD&C Blue #1: What Is It & Is It Bad For You? - Functional Nutrition Answers [functionalnutritionanswers.com]

- 8. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Brilliant Blue FCF" degradation pathways and byproducts

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Brilliant Blue FCF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Brilliant Blue FCF (BB FCF, E133, FD&C Blue No. 1), a widely used triarylmethane dye in the food, pharmaceutical, and cosmetic industries. Understanding its degradation pathways, the byproducts formed, and the efficiency of various remediation technologies is critical for environmental risk assessment and process optimization. This document details photocatalytic, chemical, and enzymatic degradation methods, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support advanced research and development.

Overview of Degradation Strategies

Brilliant Blue FCF is characterized by a complex aromatic structure, which imparts chemical stability and makes it recalcitrant to conventional degradation methods.[1] Advanced Oxidation Processes (AOPs), photocatalysis, and enzymatic treatments have emerged as effective strategies for breaking down this dye into simpler, less harmful compounds.[1][2] These processes typically rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻), which attack the chromophoric structure of the dye, leading to decolorization and eventual mineralization.[1][3]

The primary degradation approaches can be categorized as follows:

Photocatalytic Degradation

Photocatalysis utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light of appropriate wavelength. Materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and various nanocomposites have been successfully employed for BB FCF degradation.[4][5][6]

Mechanism and Byproducts

Under UV or visible light, the semiconductor catalyst (e.g., TiO₂) generates electron-hole pairs (e⁻/h⁺). These charge carriers react with water and oxygen to produce highly oxidative hydroxyl radicals (•OH), which are the primary agents of degradation. The degradation of BB FCF proceeds through attacks on the central carbon atom and the aromatic rings.[5]

LC/MS analyses have identified a pathway involving the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups.[7] The process also involves hydroxylation of the aromatic rings, leading to the formation of various intermediates before eventual mineralization into CO₂, H₂O, and inorganic ions.[7]

Quantitative Data for Photocatalytic Degradation

| Catalyst System | Pollutant Conc. | Conditions | Degradation Efficiency | Time (min) | Kinetic Model | Rate Constant (k) | Reference |

| TiO₂ / UV | 10 ppm | pH Neutral, 0.3 g TiO₂ | 98% | 60 | Pseudo-first-order | - | [5] |

| CuO-TiO₂ / UV | 100 mg/L | - | 100% | 60 | - | - | [4] |

| CuO-TiO₂ / Vis | 100 mg/L | - | 100% | 50 | - | - | [4] |

| W-doped TiO₂ / UV | - | - | Higher than pure TiO₂ | - | - | - | [6] |

Experimental Protocol: Photocatalytic Degradation

This protocol describes a typical batch experiment for evaluating the photocatalytic degradation of BB FCF using a TiO₂ catalyst.

-

Reagent Preparation : Prepare a stock solution of Brilliant Blue FCF (e.g., 100 mg/L) in deionized water. Prepare the photocatalyst suspension (e.g., 1 g/L of TiO₂ P25).

-

Reactor Setup : Add a defined volume of the BB FCF solution to a photoreactor vessel (typically quartz to allow UV transmission). Add the catalyst to achieve the desired concentration.

-

Adsorption-Desorption Equilibrium : Stir the suspension in complete darkness for 30-60 minutes to ensure that equilibrium is reached between the dye molecules and the catalyst surface.

-

Photoreaction : Initiate the reaction by turning on the light source (e.g., a mercury vapor lamp). Maintain constant stirring and temperature throughout the experiment.

-

Sampling : At regular time intervals, withdraw aliquots (e.g., 3-5 mL) from the reactor.

-

Analysis : Immediately centrifuge or filter the samples through a 0.22 µm filter to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of BB FCF (~630 nm) using a UV-Vis spectrophotometer.

-

Data Calculation : Calculate the degradation efficiency using the formula: η(%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Chemical Oxidation (Advanced Oxidation Processes)

AOPs are characterized by the in-situ generation of highly reactive radicals. Photo-Fenton, persulfate oxidation, and ozonation are particularly effective for BB FCF degradation.[1][8][9]

Photo-Fenton Process (Fe²⁺/H₂O₂/UV)

The Photo-Fenton process is a highly efficient AOP that combines Fenton's reagent (Fe²⁺ + H₂O₂) with UV irradiation.[1] UV light enhances the production of •OH radicals and regenerates the Fe²⁺ catalyst, accelerating the degradation rate.[1][10] The process is highly pH-dependent, with an optimal pH around 3.[1] Degradation follows pseudo-first-order kinetics.[1][10]

Persulfate (S₂O₈²⁻) Oxidation

Potassium persulfate (K₂S₂O₈) can be activated by heat, UV light, or transition metals to produce the sulfate radical (SO₄•⁻), a powerful oxidant. Studies show that sunlight can activate persulfate to degrade BB FCF.[8][11] While decolorization can be rapid, complete mineralization is often not achieved, leading to the formation of uncolored organic intermediates.[8] The degradation pathway is similar to photocatalysis, involving the cleavage of substituent groups.[11]

Ozonation (O₃)

Ozone is a strong oxidant that can directly react with the dye molecule or decompose in water (especially at alkaline pH) to form •OH radicals.[12] Ozonation leads to very rapid decolorization of BB FCF solutions.[2][12] However, a significant concern is that the process may not lead to complete mineralization, and some of the resulting byproducts, such as aromatic amines, could be more toxic than the parent dye.[2][9]

Quantitative Data for Chemical Oxidation

| Method | Initial Conc. | Conditions | Decolorization/Degradation | Time | Kinetic Model | Rate Constant (k) | Reference |

| Photo-Fenton | 1.0×10⁻⁵ M | [H₂O₂]=4.0×10⁻⁴ M, [Fe²⁺]=1×10⁻³ M, pH 3 | ~100% | < 5 min | Pseudo-first-order | 51.0×10⁻³ min⁻¹ (for UV/H₂O₂) | [1] |

| Fenton-Like | 5×10⁻⁵ M | [H₂O₂]=4×10⁻⁴ M, [Fe³⁺]=2×10⁻⁴ M, pH 3 | ~100% decolorization, 80% COD removal | 150 min | - | - | [13] |

| K₂S₂O₈ / AgNPs | - | 3.75 mM K₂S₂O₈, 0.01 g/L AgNPs, pH 5.5 | 98% | 60 min | - | - | [3] |

| Ozonation | 10 mg/L | 200 mg/L O₃, pH 4.0 | >99.5% | 1.25 min | Complex | - | [9][12] |

| Ozonation | 10 mg/L | 200 mg/L O₃, pH 10.0 | >99.5% | < 0.2 min | Complex | - | [12] |

Enzymatic Degradation

Enzymatic degradation offers a green and highly specific alternative for dye treatment. Ligninolytic enzymes, such as laccases and peroxidases produced by white-rot fungi, are particularly effective.[14][15]

Mechanism

Laccase is a multi-copper oxidase that catalyzes the oxidation of phenolic and non-phenolic compounds by reducing molecular oxygen to water.[15] The enzyme facilitates a one-electron oxidation of the substrate, generating radicals that can undergo further non-enzymatic reactions, leading to the cleavage of the dye's structure. The process is highly dependent on pH, temperature, and enzyme concentration.[16]

Quantitative Data for Enzymatic Degradation

| Enzyme Source | Dye | Conditions | Decolorization | Time | Reference |

| Lentinus crinitus Laccase | Remazol Brilliant Blue R | pH ~4.0-6.0 | 76% | 24 h | [14] |

| Pleurotus florida | Brilliant Blue | 100 ppm, liquid culture | 76.3% | 16 days | |

| Agaricus bisporus Laccase | Cibacron D-Blue SGL | pH 6.0, 1 mM HBT mediator | High | - | [16] |

*Note: Data for structurally similar dyes are included to illustrate enzyme efficacy.

Experimental Protocol: Enzymatic Decolorization

-

Enzyme Source : Obtain or cultivate a source of laccase, such as the extracellular broth from a white-rot fungus culture (e.g., Pleurotus ostreatus).

-

Activity Assay : Determine the initial activity of the laccase solution using a standard substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[15]

-

Reaction Mixture : In a reaction vessel, combine a buffer solution at the optimal pH (typically pH 5-6), the Brilliant Blue FCF solution to the desired concentration, and the laccase enzyme.

-

Incubation : Incubate the mixture at the optimal temperature (e.g., 25-60°C) with gentle agitation.[16][17]

-

Monitoring : At set time intervals, withdraw a sample and measure its absorbance at ~630 nm to monitor the decolorization process.

-

Analysis : Analyze the final solution using HPLC or LC-MS to identify degradation byproducts.

Conclusion

The degradation of Brilliant Blue FCF can be effectively achieved through several advanced methods, each with distinct advantages and limitations.

-

Photocatalysis offers a robust and efficient pathway to complete mineralization, with well-studied mechanisms and byproducts.[4][7]

-

Chemical AOPs , particularly the Photo-Fenton process, provide extremely rapid degradation but require strict pH control and management of chemical reagents.[1]

-

Ozonation is exceptionally fast for decolorization but carries the risk of forming potentially toxic byproducts if not optimized for complete mineralization.[2][9]

-

Enzymatic degradation represents a green and highly specific approach, though reaction times can be longer, and enzyme stability may be a concern under harsh industrial conditions.[15]

The choice of degradation technology depends on the specific application, considering factors such as required efficiency, cost, reaction time, and the environmental impact of byproducts and reagents. For professionals in drug development and research, understanding these pathways is crucial for designing stable formulations and assessing the environmental fate of pharmaceutical excipients.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. Photo-oxidative Decolorization of Brilliant Blue with AgNPs as an Activator in the Presence of K2S2O8 and NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electrochemsci.org [electrochemsci.org]

- 5. mdpi.com [mdpi.com]

- 6. Photocatalytic degradation of Amaranth and Brilliant Blue FCF dyes using in situ modified tungsten doped TiO2 hybrid nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Understanding the performance of a paper-based UV exposure sensor: The photodegradation mechanism of brilliant blue FCF in the presence of TiO2 photocatalysts in both the solid state and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.uniupo.it [research.uniupo.it]

- 9. dspace.incdecoind.ro [dspace.incdecoind.ro]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Characterization and evaluation of the immobilized laccase enzyme potential in dye degradation via one factor and response surface methodology approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

CAS number and molecular formula of "Erioglaucine disodium salt"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erioglaucine disodium salt, a widely used synthetic triphenylmethane dye. This document consolidates key chemical and physical data, explores its applications in research and industry, and details relevant experimental protocols.

Core Chemical and Physical Data

Erioglaucine disodium salt, systematically known as Brilliant Blue FCF, is a water-soluble colorant with applications spanning the food, pharmaceutical, and cosmetic industries, as well as having specific uses in scientific research. Its chemical identity and core properties are summarized below.

| Property | Value | References |

| CAS Number | 3844-45-9 | [1][][3][4] |

| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [][4] |

| Alternate Formula | C₃₇H₃₄N₂O₉S₃·2Na | [1][3] |

| Molecular Weight | 792.85 g/mol | [1][] |

| Alternate Names | Brilliant Blue FCF, Acid Blue 9, FD&C Blue No. 1 | [1][3] |

| Color Index Number | 42090 | [1] |

| EINECS Number | 223-339-8 | [4] |

| Melting Point | 283 °C (decomposes) | |

| Solubility in Water | 1 mg/mL |

Experimental Protocols

Protein Staining with Erioglaucine Disodium Salt

Erioglaucine disodium salt can be utilized as a reactive stain for proteins in various analytical techniques. The following protocol outlines a general procedure for its use.

Materials:

-

Erioglaucine disodium salt solution (concentration to be optimized based on application)

-

Fixing solution (e.g., methanol:acetic acid:water mixture)

-

Destaining solution (e.g., dilute acetic acid)

-

Protein sample (e.g., on a polyacrylamide gel)

Procedure:

-

Fixation: Following electrophoresis, immerse the gel in a fixing solution for a minimum of 30 minutes to precipitate the proteins within the gel matrix.

-

Staining: Remove the fixing solution and immerse the gel in the Erioglaucine disodium salt staining solution. Agitate gently for 1-2 hours at room temperature.

-

Destaining: Transfer the gel to a destaining solution to remove the background stain, allowing for the visualization of protein bands. This step may require several changes of the destaining solution.

-

Visualization and Documentation: Once the desired contrast is achieved, the gel can be visualized and documented using an appropriate imaging system.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of Erioglaucine disodium salt for use in research applications.

This guide serves as a foundational resource for professionals working with Erioglaucine disodium salt. For specific applications, further optimization of protocols and consultation of detailed safety data sheets are recommended.

References

An In-depth Technical Guide to "Food Blue 1" in Historical Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical scientific assessment of Food Blue 1 (Brilliant Blue FCF, FD&C Blue No. 1). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational toxicological and metabolic studies that have shaped the safety profile of this widely used synthetic colorant. This document delves into the core experimental protocols and presents key quantitative data from pivotal historical studies, primarily focusing on research conducted in the latter half of the 20th century.

Toxicological Assessment: Chronic Toxicity and Carcinogenicity Studies

The cornerstone of the safety evaluation of this compound rests on long-term studies conducted in rodents. A significant and frequently cited study is the lifetime toxicity and carcinogenicity assessment in rats and mice.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from historical chronic toxicity and carcinogenicity studies.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) from Lifetime Feeding Study in Rats

| Species/Strain | Sex | NOAEL (Dietary Concentration) | NOAEL (mg/kg body weight/day) | Basis for NOAEL |

| Charles River CD Rat | Male | 2.0% | 1072 | - |

| Charles River CD Rat | Female | 1.0% | 631 | Decreased terminal body weight and survival at higher doses. |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Lifetime Feeding Study in Mice

| Species/Strain | Sex | NOAEL (Dietary Concentration) | NOAEL (mg/kg body weight/day) | Basis for NOAEL |

| Charles River CD-1 Mouse | Male | 5.0% | 7354 | No significant compound-related adverse effects observed. |

| Charles River CD-1 Mouse | Female | 5.0% | 8966 | No significant compound-related adverse effects observed. |

Experimental Protocols: Lifetime Toxicity/Carcinogenicity Studies in Rodents

The following protocols are based on the methodologies reported in key historical studies, providing a framework for understanding how the safety of this compound was assessed.

1.2.1. Test Substance and Diet Preparation FD&C Blue No. 1 was incorporated into the basal diet of the animals as a dietary admixture. The dye was blended with the feed to achieve the desired concentrations (e.g., 0.1%, 1.0%, 2.0% for rats and 0.5%, 1.5%, 5.0% for mice). Control groups received the basal diet without the added colorant.

1.2.2. Animal Models and Husbandry

-

Species and Strain: Charles River CD rats and CD-1 mice were commonly used.

-

Group Size: Studies typically involved groups of 60 to 70 animals per sex for each dose level and control group.

-

Housing: Animals were housed in environmentally controlled conditions with a standard light/dark cycle.

-

In Utero Phase: Some studies included an in utero phase where the parent generation (F0) was administered the test substance in their diet to expose the offspring (F1) from conception.

1.2.3. Study Design and Duration The studies were designed as long-term bioassays to assess both chronic toxicity and potential carcinogenicity.

-

Rat Study Duration: Maximum exposure times were approximately 111 weeks for females and 116 weeks for males.

-

Mouse Study Duration: The maximum exposure time was typically 104 weeks for both sexes.

1.2.4. Clinical Observations and Pathology

-

Clinical Signs: Animals were observed daily for any clinical signs of toxicity.

-

Body Weight and Food Consumption: Body weights and food consumption were recorded regularly throughout the study.

-

Hematology and Clinical Chemistry: At specified intervals and at termination, blood samples were collected for a comprehensive analysis of hematological and clinical chemistry parameters to assess organ function.

-

Gross Necropsy and Histopathology: At the end of the study, all animals were subjected to a complete gross necropsy. A comprehensive list of organs and tissues were collected, preserved in formalin, processed, and examined microscopically by a pathologist to identify any pathological changes.

Metabolism and Excretion of this compound

Understanding the metabolic fate of a food additive is crucial for its safety assessment. Historical studies utilized radiolabeled compounds to trace the absorption, distribution, metabolism, and excretion of this compound.

Quantitative Metabolic Data

Table 3: Excretion of ¹⁴C-labeled this compound in Rats

| Route of Administration | Excretion Route | Percentage of Administered Dose | Timeframe | Chemical Form of Excreted Compound |

| Oral (gavage) | Feces | >95% | Within 72 hours | Primarily unchanged Brilliant Blue FCF |

| Oral (gavage) | Urine | <1% | Within 72 hours | Unchanged Brilliant Blue FCF and a minor unidentified metabolite |

| Oral (gavage) | Bile (in bile-duct cannulated rats) | ~1.3% | - | Unchanged Brilliant Blue FCF |

Experimental Protocol: Metabolism and Excretion Study in Rats

The following outlines the general methodology used in historical studies to investigate the metabolic fate of this compound.

2.2.1. Synthesis of ¹⁴C-labeled Brilliant Blue FCF The synthesis of radiolabeled Brilliant Blue FCF was a critical first step. This typically involved the condensation of 2-formylbenzenesulfonic acid with N-ethyl-N-(m-sulfobenzyl)aniline, where one of the precursor molecules was labeled with Carbon-14 at a metabolically stable position.

2.2.2. Animal Model and Administration

-

Species and Strain: Sprague-Dawley rats were a common model.

-

Administration: A single oral dose of the ¹⁴C-labeled Brilliant Blue FCF, dissolved in a suitable vehicle like water, was administered to the rats via gavage.

2.2.3. Sample Collection Urine and feces were collected from the animals at regular intervals (e.g., 24, 48, 72 hours) post-administration. In some experiments, bile was collected from bile-duct cannulated rats to directly measure biliary excretion.

2.2.4. Analytical Methods

-

Quantification of Radioactivity: The total radioactivity in urine, feces, and bile samples was determined using liquid scintillation counting to quantify the amount of the compound and its metabolites excreted.

-

Metabolite Profiling: The chemical nature of the excreted radioactive compounds was investigated using techniques such as thin-layer chromatography (TLC). The collected samples were extracted, and the extracts were spotted on TLC plates alongside a standard of the parent Brilliant Blue FCF. The plates were then developed in a suitable solvent system to separate the parent compound from any potential metabolites. The distribution of radioactivity on the TLC plate was then determined to identify the proportion of unchanged dye and any metabolites.

Historical Analytical Methods for Detection

The ability to accurately detect and quantify this compound in various matrices was essential for both quality control and toxicological research.

Spectrophotometry

In the mid to late 20th century, spectrophotometry was a primary method for the quantitative analysis of this compound. The dye exhibits a maximum absorption at approximately 628-630 nm in aqueous solutions. The concentration of the dye in a sample could be determined by measuring its absorbance at this wavelength and comparing it to a standard curve.

High-Performance Liquid Chromatography (HPLC)

As HPLC technology became more prevalent, it offered a more specific and sensitive method for the analysis of this compound, especially in complex matrices like food products. Reversed-phase HPLC with a UV-Vis detector set at the maximum absorption wavelength of the dye was a common approach. This technique allowed for the separation of Brilliant Blue FCF from other components in the sample, leading to more accurate quantification.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Methodological & Application

Application Notes and Protocols: Food Blue 1 (Brilliant Blue FCF) as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Food Blue 1, also known by its scientific names Brilliant Blue FCF, Erioglaucine, and Acid Blue 9, is a synthetic triarylmethane dye widely used as a colorant in food, drugs, and cosmetics.[1][2] Beyond its common applications, recent scientific interest has explored its utility as a non-toxic and effective biological stain for a variety of cells and tissues. Its properties as a fluorescent dye and its safety profile make it a compelling alternative to traditional, often toxic, histological stains.[3][4]

These application notes provide detailed protocols for the use of this compound as a biological stain for both microbial and mammalian cells, as well as for tissue sections. The information compiled is intended to equip researchers with the necessary knowledge to integrate this versatile dye into their laboratory workflows.

Key Features and Applications

-

Low Toxicity: Studies have demonstrated the non-toxic nature of Brilliant Blue FCF on various cell types, including microbes and human umbilical venous smooth muscle cells (HUVSMC).[3][4] This makes it a safer alternative to stains like gentian violet and potentially eosin.

-

Fluorescent Properties: Brilliant Blue FCF exhibits fluorescence, enabling its use in fluorescence microscopy for enhanced visualization of cellular structures.[3][5]

-

Versatility: It can be employed for staining a range of biological samples, including bacteria, fungi, cultured mammalian cells, and tissue sections.[1][3][6]

-

Signaling Pathway Inhibition: Brilliant Blue FCF has been shown to inhibit the P2X7 purinergic receptor, which can modulate downstream signaling pathways such as the ERK and GSK3β pathways. This property opens avenues for its use in studying these cellular processes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Common Names | This compound, Brilliant Blue FCF, Erioglaucine, Acid Blue 9 | [1][2] |

| CAS Number | 3844-45-9 | [2] |

| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [7] |

| Molecular Weight | 792.85 g/mol | [7] |

| Maximum Absorption (λmax) | ~628 - 630 nm | [2][8] |

| Appearance | Dark blue/purple powder | [2] |

| Solubility | Soluble in water | [9] |

Table 2: Comparison of Staining Time and Fluorescence Intensity

| Stain | Organism | Staining Time | Fluorescence Intensity (Arbitrary Units) | Reference |

| Lacto-Brilliant Blue FCF | Fusarium macroconidia | < 1 minute | 150 - 250 | [4] |

| Lactofuchsin | Fusarium macroconidia | < 1 minute | 150 - 250 | [4] |

| Lactophenol Blue | Fusarium macroconidia | up to 5 minutes | Lower than Lacto-BB FCF and Lactofuchsin | [4] |

| Lacto-Brilliant Blue FCF | Bacteria | < 1 minute | 75 - 130 | [4] |

| Lactofuchsin | Bacteria | < 1 minute | 75 - 130 | [4] |

Experimental Protocols

Protocol 1: Fluorescent Staining of Fungi and Bacteria

This protocol is adapted from Chau et al. (2011) for the fluorescent visualization of microbial cells.[3][4]

Materials:

-

Brilliant Blue FCF (Acid Blue 9 powder)

-

85% Lactic Acid

-

Distilled Water

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., excitation BP 546, emission LP 590)[5]

Procedure:

-

Preparation of Staining Solution (0.1% Lacto-Brilliant Blue FCF):

-

Dissolve 0.1 g of Brilliant Blue FCF powder in 100 mL of 85% lactic acid.

-

Alternatively, for a water-based solution, dissolve 0.1 g of Brilliant Blue FCF in 100 mL of distilled water.

-

-

Sample Preparation:

-

Prepare a wet mount of the fungal or bacterial culture on a clean microscope slide.

-

-

Staining:

-

Add a drop of the 0.1% Lacto-Brilliant Blue FCF solution to the sample on the slide.

-

Incubate for less than 1 minute at room temperature. For some samples, up to 5 minutes may be required.[4]

-

-

Visualization:

-

Place a coverslip over the sample, avoiding air bubbles.

-

Observe under a fluorescence microscope using appropriate filter sets. Fungal and bacterial cell walls and cytoplasm will fluoresce.[5]

-

Protocol 2: Vital Staining of Cultured Mammalian Cells

This protocol is a general guideline for assessing cell viability using Brilliant Blue FCF as a vital stain, based on its non-toxic properties at certain concentrations.

Materials:

-

Brilliant Blue FCF

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Cultured adherent or suspension cells

-

Microscope with bright-field or fluorescence capabilities

-

Trypan Blue solution (0.4%) for comparison

Procedure:

-

Preparation of Staining Solution:

-

Prepare a stock solution of Brilliant Blue FCF in PBS. A starting concentration of 2.6 mM has been shown to be non-toxic to HUVSMCs over a 10-minute exposure.[4]

-

Further dilutions can be made in cell culture medium to achieve the desired final concentration.

-

-

Staining:

-

For adherent cells, remove the culture medium and wash once with PBS. Add the Brilliant Blue FCF staining solution and incubate for 5-10 minutes at 37°C.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the Brilliant Blue FCF staining solution. Incubate for 5-10 minutes at 37°C.

-

-

Washing:

-

For adherent cells, remove the staining solution and wash twice with PBS.

-

For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in fresh culture medium or PBS.

-

-

Visualization and Viability Assessment:

-

Observe the cells under a microscope. Live cells with intact membranes should exclude the dye and appear unstained, while dead cells may show blue staining.

-

For a quantitative comparison, perform a parallel viability assessment using the standard Trypan Blue exclusion assay.[10]

-

Protocol 3: Counterstaining of Paraffin-Embedded Tissue Sections (Alternative to Eosin)

This protocol provides a starting point for using Brilliant Blue FCF as a non-toxic counterstain for hematoxylin in routine histology. Optimization may be required for different tissue types.

Materials:

-

Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

-

Harris's Hematoxylin

-

Brilliant Blue FCF

-

Distilled Water

-

70% Ethanol

-

Mounting medium

Procedure:

-

Nuclear Staining:

-

Stain the rehydrated tissue sections with Harris's Hematoxylin for 5-10 minutes.

-

Wash thoroughly in running tap water.

-

"Blue" the sections in Scott's tap water substitute or a similar alkaline solution.

-

Wash again in tap water.

-

-

Counterstaining with Brilliant Blue FCF:

-

Prepare a 1% (w/v) solution of Brilliant Blue FCF in 70% ethanol.[7]

-

Immerse the slides in the Brilliant Blue FCF solution for 1-3 minutes. The optimal time may vary depending on the tissue and desired staining intensity.

-

-

Dehydration and Mounting:

-

Briefly rinse the slides in distilled water.

-

Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

Expected Results: Nuclei will be stained blue to purple by hematoxylin, and the cytoplasm and connective tissue will be stained in shades of blue by Brilliant Blue FCF.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of P2X7 receptor by Brilliant Blue FCF and its downstream effects.

Experimental Workflow: Fluorescent Staining of Bacteria

References

- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. An innovative brilliant blue FCF method for fluorescent staining of fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRILLIANT BLUE FCF IS A NON-TOXIC DYE FOR SAPHENOUS VEIN GRAFT MARKING THAT ABROGATES RESPONSE TO INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Brilliant Blue FCF | TargetMol [targetmol.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Protein Staining in Electrophoresis using Brilliant Blue Dyes

A Clarification on Brilliant Blue Dyes: It is important to distinguish between "Brilliant Blue FCF" and "Coomassie Brilliant Blue G-250." While both are blue dyes, their applications in a laboratory setting differ significantly. Brilliant Blue FCF (also known as FD&C Blue No. 1) is primarily a food colorant and is not typically used for protein staining in electrophoresis gels. The standard and widely accepted "Brilliant Blue" dye for this application is Coomassie Brilliant Blue G-250 . This document provides detailed protocols and data for the use of Coomassie Brilliant Blue G-250, the industry standard for sensitive and reliable protein visualization in polyacrylamide gels.

Application Notes for Colloidal Coomassie Brilliant Blue G-250 Staining

Colloidal Coomassie Brilliant Blue G-250 staining is a highly sensitive and widely used method for the visualization of proteins separated by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). This technique offers significant advantages over traditional Coomassie R-250 staining, including higher sensitivity, lower background, and compatibility with downstream applications such as mass spectrometry.

The mechanism of staining involves the non-covalent interaction of the Coomassie dye with proteins.[1][2] In an acidic environment, the dye exists in a cationic reddish-brown form. Upon binding to proteins, primarily through interactions with basic and hydrophobic amino acid residues, the dye stabilizes in its anionic blue form, resulting in a distinct color change with an absorption maximum around 595 nm.[1][3] The colloidal formulation of the G-250 dye is particularly advantageous as the dye particles are too large to penetrate the gel matrix, leading to minimal background staining and often eliminating the need for a lengthy destaining step.[4][5]

This method is highly reproducible as it is an end-point staining procedure.[6] It is compatible with various gel types, including native PAGE, SDS-PAGE, and isoelectric focusing gels.[7]

Quantitative Data Summary

The sensitivity and linearity of Colloidal Coomassie Brilliant Blue G-250 staining make it suitable for the quantitative analysis of protein expression. The following table summarizes key quantitative parameters.

| Parameter | Value | Reference |

| Detection Limit | 1 - 10 ng per protein band | [6][7][8] |

| Linear Dynamic Range | 10 ng to 20 µg per protein band | |

| Typical Staining Time | 1 - 12 hours | [8][9] |

| Destaining Time | Often not required, or brief water washes | [4][5] |

| Compatibility with Mass Spectrometry | Yes | [8] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Colloidal Coomassie Brilliant Blue G-250 staining protocol.

Caption: Experimental workflow for Colloidal Coomassie G-250 protein staining.

Detailed Experimental Protocol: Colloidal Coomassie Brilliant Blue G-250 Staining

This protocol is adapted from established methods for high-sensitivity colloidal Coomassie staining.[6][8]

Materials:

-

Staining Solution:

-

0.08% (w/v) Coomassie Brilliant Blue G-250

-

1.6% (v/v) Orthophosphoric acid

-

8% (w/v) Ammonium sulfate

-

20% (v/v) Methanol or Ethanol

-

-

Destaining Solution (Optional): Deionized water or 25% (v/v) Methanol.[6]

-

Fixing Solution (Optional, for IEF gels): 20% Trichloroacetic acid (TCA).[10]

-

Polyacrylamide gel post-electrophoresis

-

Orbital shaker

-

Staining trays

Procedure:

-

Gel Washing:

-

Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.

-

Place the gel in a clean staining tray with a sufficient volume of deionized water to fully submerge the gel.

-

Wash the gel for 10 minutes on an orbital shaker at room temperature. This step is crucial for removing residual SDS, which can interfere with staining.[8]

-

Discard the water and repeat the washing step two more times for a total of three washes.

-

-

Staining:

-

After the final wash, decant the water completely.

-

Add enough Colloidal Coomassie Staining Solution to fully cover the gel.

-

Incubate the gel on an orbital shaker for 1 to 12 hours at room temperature. Protein bands will start to become visible within 15-20 minutes.[6][11] Longer incubation times will increase staining intensity.

-

-

Destaining (Optional):

-

For most applications using a colloidal stain, a destaining step is not necessary as the background should be clear.

-

If background staining is observed, decant the staining solution.

-

Add deionized water or 25% methanol to the staining tray and agitate for 10-60 minutes, or until the desired background clarity is achieved.[9]

-

-

Visualization and Storage:

-

The gel can be visualized directly in the staining solution or after the optional destaining step.

-

For documentation, the gel can be imaged using a gel documentation system.

-

For long-term storage, the gel can be kept in a solution of 7% acetic acid.[12]

-

Notes on Solution Preparation:

When preparing the staining solution, it is important to add the reagents in the correct order to ensure the formation of the colloidal dye particles. A common procedure is to first dissolve the ammonium sulfate in the phosphoric acid solution, followed by the addition of the alcohol, and finally the Coomassie G-250 powder.[6][8][9]

References

- 1. Coomassie blue staining | Abcam [abcam.com]

- 2. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How does colloidal Coomassie work? | AAT Bioquest [aatbio.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. researchgate.net [researchgate.net]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels [jove.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]

- 12. interchim.fr [interchim.fr]

Application Notes and Protocols: Erioglaucine Disodium Salt as a Tracer in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Erioglaucine disodium salt, also known as Brilliant Blue FCF or FD&C Blue No. 1, as a tracer in various neuroscience research applications. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

I. Introduction

Erioglaucine disodium salt is a triphenylmethane dye commonly used as a food colorant. In neuroscience research, its utility extends to applications as a visual tracer for injections, a marker for quantifying food intake in behavioral studies, and as a dye for observing distribution within the central nervous system. Its ability to cross the blood-brain barrier (BBB) also makes it a subject of interest in studies related to neuroprotection and BBB permeability, although its use as a quantitative marker for BBB integrity is not as established as other tracers like sodium fluorescein or Evans blue.

II. Quantitative Data Summary

The following tables summarize the quantitative parameters for the application of Erioglaucine disodium salt as a tracer in various neuroscience-related experiments.

Table 1: Concentration and Volume for In-Vivo Injections

| Application | Animal Model | Concentration | Volume | Injection Site | Purpose |

| Viral-Mediated Transgenesis | Threespine Stickleback (Fish) | ≤2% v/v | Not specified | Anterior Diencephalon | Visual aid for brain injection |